molecular formula C9H6Cl2F3NO2 B6162050 ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1413281-75-0

ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B6162050
CAS No.: 1413281-75-0
M. Wt: 288.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring. It is known for its applications in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of pyridine derivatives followed by the introduction of the trifluoromethyl group and subsequent esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Ester Hydrolysis: 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and ester group contribute to its reactivity and binding affinity to target enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    2,4-dichloro-6-(trifluoromethyl)pyridine: Lacks the ester group, resulting in different reactivity and applications.

    Ethyl 2,4-dichloro-5-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with a different substitution pattern on the pyridine ring, leading to variations in chemical properties and applications.

    2,3-dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which confer unique chemical and biological properties.

Properties

CAS No.

1413281-75-0

Molecular Formula

C9H6Cl2F3NO2

Molecular Weight

288.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.